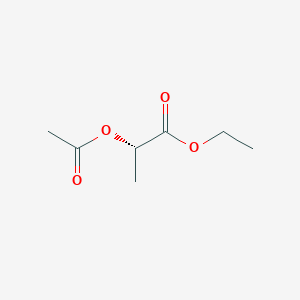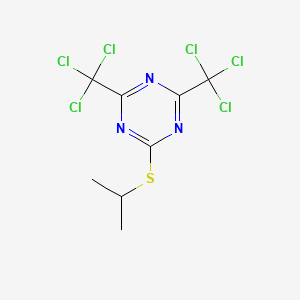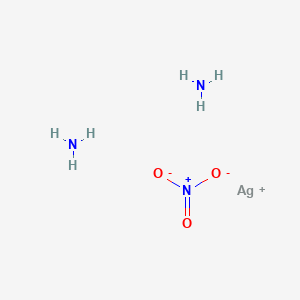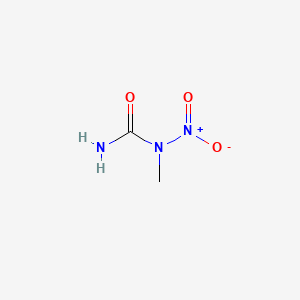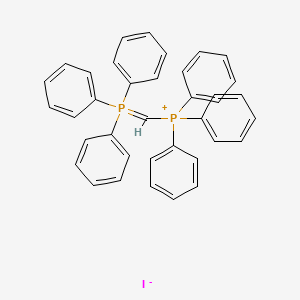
2-Methyl-1-phenylbutane-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-phenylbutane-2,3-diamine is an organic compound with the molecular formula C11H18N2. It is a diamine derivative, meaning it contains two amine groups (-NH2) attached to a butane backbone with a phenyl group (C6H5) attached to the first carbon. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenylbutane-2,3-diamine can be achieved through several methods. One common approach involves the catalytic amination of 2-amino-2-methyl-1-propanol under hydrogen conditions. The process typically involves the following steps :
- Adding 2-amino-2-methyl-1-propanol and a catalyst into a high-pressure autoclave.
- Replacing air in the autoclave with hydrogen and then vacuumizing.
- Introducing liquid ammonia and hydrogen, and reacting at 160-220°C.
- Filtering to remove the catalyst after the reaction is complete and rectifying the reaction solution to obtain the purified product.
Industrial Production Methods
Industrial production methods for this compound often involve continuous processes to reduce production costs and improve yield. The use of stable raw materials and simple synthesis steps are crucial for industrial scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-phenylbutane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. Typical conditions involve moderate temperatures and pressures to facilitate these transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce a variety of substituted amines .
Applications De Recherche Scientifique
2-Methyl-1-phenylbutane-2,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Methyl-1-phenylbutane-2,3-diamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The phenyl group contributes to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Butanediamine: An organic compound with a similar diamine structure but without the phenyl group.
1,2-Diaminopropane: Another diamine with a shorter carbon chain and different reactivity.
1,2-Diaminocyclohexane: A cyclic diamine with distinct stereochemistry and applications.
Uniqueness
2-Methyl-1-phenylbutane-2,3-diamine is unique due to the presence of both a phenyl group and two amine groups, which provide a combination of hydrophobic and hydrophilic properties. This dual functionality makes it versatile for various chemical reactions and applications in different fields .
Propriétés
Numéro CAS |
25323-76-6 |
|---|---|
Formule moléculaire |
C11H18N2 |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2-methyl-1-phenylbutane-2,3-diamine |
InChI |
InChI=1S/C11H18N2/c1-9(12)11(2,13)8-10-6-4-3-5-7-10/h3-7,9H,8,12-13H2,1-2H3 |
Clé InChI |
PBTZGHXRAWIUHB-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(CC1=CC=CC=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


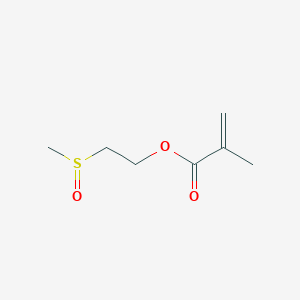
![Benzo[f]quinolin-3(4H)-one](/img/structure/B14702066.png)
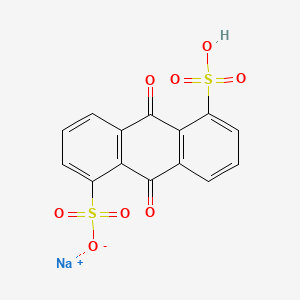
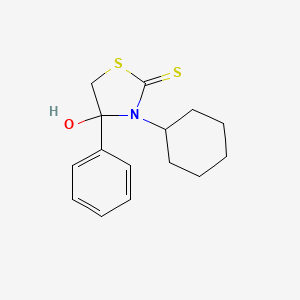
![1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14702073.png)

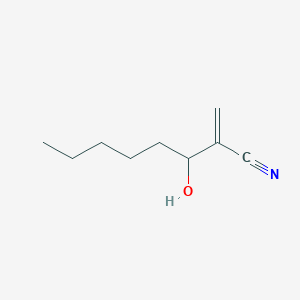
![N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide](/img/structure/B14702087.png)

